2-Acetoxy-4'-heptylbenzophenone is an organic compound belonging to the class of benzophenones, characterized by its unique molecular structure and functional groups. This compound is notable for its applications in various fields, including organic synthesis and materials science. Its molecular formula is , indicating the presence of acetoxy and heptyl substituents on the benzophenone core.
2-Acetoxy-4'-heptylbenzophenone can be sourced from chemical suppliers and is classified under organic compounds with significant relevance in photochemistry and material science. It is often used as a photoinitiator in polymerization processes and as a UV filter in cosmetic formulations.
The synthesis of 2-Acetoxy-4'-heptylbenzophenone typically involves several key steps:
The molecular structure of 2-Acetoxy-4'-heptylbenzophenone features a central benzophenone moiety with an acetoxy group at one end and a heptyl chain at the para position:
CCCCCCCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2
The compound's properties can be analyzed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR), which provide insights into its functional groups and connectivity.
2-Acetoxy-4'-heptylbenzophenone can participate in several chemical reactions:
The mechanism of action for 2-Acetoxy-4'-heptylbenzophenone primarily involves its role as a photoinitiator. Upon exposure to UV light, it undergoes homolytic cleavage to generate free radicals that initiate polymerization processes. This mechanism is crucial in applications such as coatings and adhesives.
2-Acetoxy-4'-heptylbenzophenone has several scientific uses:
This compound's unique properties make it valuable across various industrial applications, contributing significantly to advancements in materials science and organic chemistry.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: